Xenon tetrafluoride

描述

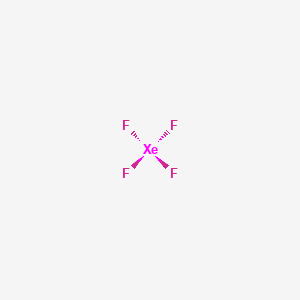

Xenon tetrafluoride is a chemical compound with the formula XeF₄. It was the first binary compound of a noble gas to be discovered. This colorless crystalline solid sublimes at 117°C and has a square planar structure, confirmed by neutron diffraction studies . The compound is produced by the reaction of xenon with fluorine, an exothermic process that releases 251 kJ/mol of energy .

准备方法

Xenon tetrafluoride is synthesized by heating a mixture of xenon and fluorine in a 1:5 molar ratio in a nickel container to 400°C . The nickel container is used because it reacts with fluorine to form a protective, non-peeling passivation layer of nickel(II) fluoride on its interior surfaces . The low volatility of this compound compared to xenon difluoride and xenon hexafluoride allows it to be purified by fractional sublimation .

化学反应分析

Hydrolysis Reactions

XeF₄ undergoes hydrolysis in aqueous environments, producing xenon trioxide (XeO₃), hydrofluoric acid (HF), xenon gas, and oxygen gas. The reaction is highly temperature-sensitive and proceeds as follows:

At low temperatures (~0°C), partial hydrolysis yields xenon oxydifluoride (XeOF₂):

Evaporation of the resultant solution produces crystalline XeO₃, a highly explosive compound .

| Condition | Primary Products | Secondary Products |

|---|---|---|

| Room temperature | XeO₃, HF | Xe, O₂ |

| Low temperature | XeOF₂, HF | – |

Redox Reactions

XeF₄ acts as a potent oxidizer, transferring fluorine atoms to metals and non-metals:

Reaction with Metals

-

Platinum : Forms platinum tetrafluoride and xenon gas:

-

Mercury : Produces xenon gas and mercury(I) fluoride:

Reaction with Non-Metals

-

Hydrogen : Reduces to xenon gas and hydrogen fluoride:

-

Hydrochloric Acid : Oxidizes HCl to chlorine gas:

Ligand Exchange and Complex Formation

XeF₄ participates in ligand exchange reactions to form stable xenon-fluorine complexes:

Formation of [XeF₅]⁻ Anion

Reaction with cesium fluoride yields cesium pentafluoroxenate(IV):

This complex adopts a pentagonal planar geometry .

Formation of [XeF₃]⁺ Cation

Interaction with bismuth pentafluoride (BiF₅) generates the XeF₃⁺ cation:

The cation’s structure was confirmed via NMR spectroscopy .

Thermal Decomposition and Disproportionation

At elevated temperatures (~400°C), XeF₄ reacts with xenon gas to form xenon difluoride (XeF₂):

This equilibrium is driven by excess xenon and controlled temperature .

Reactions with Halides and Oxides

XeF₄ reacts with sulfur tetrafluoride (SF₄) and dioxygen difluoride (O₂F₂):

-

With SF₄ : Produces sulfur hexafluoride and xenon gas:

-

With O₂F₂ : Forms xenon hexafluoride (XeF₆):

科学研究应用

Scientific Research Applications

-

Degradation of Silicone Rubber :

- Application : XeF4 has been utilized to degrade silicone rubber, which aids in analyzing trace metal impurities within the material. The reaction with silicone produces gaseous products while leaving behind metal residues, facilitating impurity detection .

- Case Study : A study demonstrated the effectiveness of XeF4 in degrading silicone samples, allowing for the quantification of trace metals through residual analysis.

-

Reactivity with Transition Metals :

- Application : XeF4 reacts with various alkali metal fluorides and transition metal complexes, forming new compounds that can be studied for their chemical properties .

- Case Study : Research has shown that reactions between XeF4 and transition metal fluorocomplexes at elevated temperatures yield valuable insights into the behavior of noble gas compounds in coordination chemistry.

-

Potential Use in Disinfection :

- Application : Recent patents suggest that this compound can be employed as a disinfectant due to its oxidative properties. This application could be particularly useful in medical settings .

- Case Study : A method was developed to produce high-purity XeF4 for use in disinfection processes, demonstrating its efficacy against various pathogens.

The future applications of this compound could expand significantly as research continues to uncover its properties and potential uses:

- Nanotechnology : Investigations into using XeF4 for synthesizing nanomaterials could lead to advancements in electronics and materials science.

- Environmental Monitoring : Its application in trace gas analysis may enhance methods for studying atmospheric changes and pollution levels.

作用机制

The mechanism of action of xenon tetrafluoride involves its ability to act as a strong oxidizing and fluorinating agent. The xenon atom in this compound is hypervalent, with six electron pairs around the central xenon atom adopting an octahedral arrangement . Four of these pairs are bonding pairs, and two are lone pairs . This configuration allows this compound to participate in various chemical reactions, including oxidation and substitution .

相似化合物的比较

Xenon tetrafluoride can be compared with other xenon fluorides such as xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆):

Xenon Difluoride (XeF₂): This compound is less volatile than this compound and is produced at lower temperatures.

Xenon Hexafluoride (XeF₆): This compound is more volatile and is produced at higher fluorine concentrations and lower temperatures compared to this compound.

This compound is unique due to its square planar structure and its ability to act as a strong oxidizing and fluorinating agent .

属性

IUPAC Name |

tetrafluoroxenon | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4Xe/c1-5(2,3)4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSSQXXJRBEGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Xe](F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4Xe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | xenon tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xenon_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160062 | |

| Record name | Xenon tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] | |

| Record name | Xenon tetrafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13709-61-0 | |

| Record name | Xenon tetrafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenon tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenon tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xenon tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XENON TETRAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O825AI8P4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。